molecular formula C11H18N2O B2921387 N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411272-23-4

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide

カタログ番号 B2921387
CAS番号: 2411272-23-4
分子量: 194.278
InChIキー: QPPSIUNQXUUMNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition and decreased excitability. This has potential applications in the treatment of epilepsy, addiction, and other neurological disorders.

作用機序

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide increases the levels of GABA in the brain, leading to increased inhibition and decreased excitability. This has the potential to reduce seizures, reduce drug-seeking behavior, and improve mood disorders.
Biochemical and Physiological Effects:
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, it has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. It has also been shown to increase the levels of certain neurotrophic factors, which promote the growth and survival of neurons.

実験室実験の利点と制限

One of the advantages of N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally, which makes it a convenient drug for use in animal models. However, one limitation of N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide is its relatively short half-life, which requires frequent dosing in order to maintain therapeutic levels.

将来の方向性

There are a number of potential future directions for research on N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease, where increased GABA levels may help to protect neurons from damage. Additionally, there is interest in developing more potent and longer-lasting inhibitors of GABA transaminase, which may have greater therapeutic potential.

合成法

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of N-(cyclopropylmethyl)pyrrolidine with acryloyl chloride in the presence of a base, or the reaction of N-(cyclopropylmethyl)pyrrolidine with maleic anhydride followed by decarboxylation. These methods have been optimized to produce high yields of pure N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide.

科学的研究の応用

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide has been extensively studied in animal models and has shown promise as a potential therapeutic agent for a variety of neurological disorders. In particular, it has been shown to be effective in reducing seizures in animal models of epilepsy, and in reducing drug-seeking behavior in animal models of addiction. It has also been shown to have potential applications in the treatment of anxiety, depression, and other mood disorders.

特性

IUPAC Name

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-11(14)12-10-5-6-13(8-10)7-9-3-4-9/h2,9-10H,1,3-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPSIUNQXUUMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。